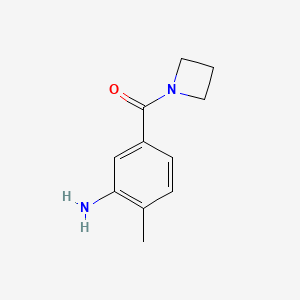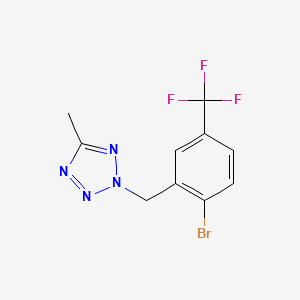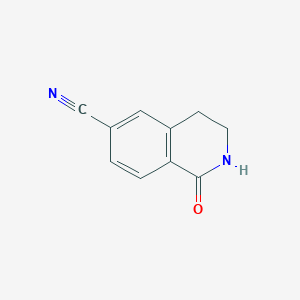
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a heptafluorobutoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene typically involves the reaction of 4-bromophenol with 1H,1H-heptafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified through techniques such as column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding phenols or quinones. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzene derivative.
Addition Reactions: The heptafluorobutoxy group can undergo addition reactions with electrophiles, leading to the formation of new functionalized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetone, dimethylformamide, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atom and the heptafluorobutoxy group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(1H,1H-heptafluorobutoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a fluorine atom instead of the heptafluorobutoxy group, resulting in different chemical reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene:
1-Bromo-4-(difluoromethyl)benzene: The presence of a difluoromethyl group affects the compound’s chemical behavior and its interactions with biological targets.
The uniqueness of this compound lies in its heptafluorobutoxy group, which provides distinct chemical and physical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
1365808-49-6 |
|---|---|
Molekularformel |
C10H6BrF7O |
Molekulargewicht |
355.05 g/mol |
IUPAC-Name |
1-bromo-4-(2,2,3,3,4,4,4-heptafluorobutoxy)benzene |
InChI |
InChI=1S/C10H6BrF7O/c11-6-1-3-7(4-2-6)19-5-8(12,13)9(14,15)10(16,17)18/h1-4H,5H2 |
InChI-Schlüssel |
UNAMITOBDAYPBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC(C(C(F)(F)F)(F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



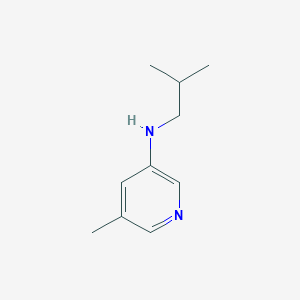

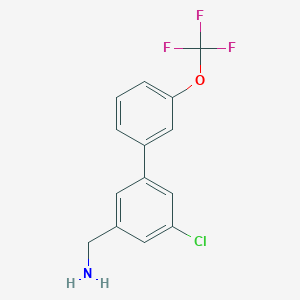




![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
